

A Comparative Spectroscopic Guide to Novel Acetoxyacetone Derivatives

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Compound of Interest

Compound Name: Acetoxyacetone

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This guide provides a detailed spectroscopic comparison of novel **acetoxyacetone** derivatives with the parent compound and relevant alternatives. The information presented is intended to aid in the identification and characterization of these compounds, which are of growing interest in medicinal chemistry and organic synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **acetoxyacetone**, a representative novel derivative (1-aryl-3-acetoxypropan-2-one), and a common alternative, ethyl 2-chloroacetoacetate. This data facilitates a direct comparison of their structural features.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	CH ₃ (Acetyl)	CH ₂	Aryl H	Other	Solvent
Acetoxyacetone	2.18 (s, 3H)	4.65 (s, 2H)	-	2.20 (s, 3H, keto CH ₃)	CDCl ₃
1-Aryl-3-acetoxypropion-2-one (Representative)	2.15 (s, 3H)	4.80 (s, 2H)	7.20-7.40 (m, 5H)	-	CDCl ₃
Ethyl 2-chloroacetate	-	4.25 (q, 2H)	-	1.30 (t, 3H, CH ₂ CH ₃), 2.35 (s, 3H, COCH ₃), 4.75 (s, 1H, CH)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C=O (Keto)	C=O (Ester)	CH ₂	CH ₃ (Acetyl)	Aryl C	Other	Solvent
Acetoxyacetone	204.5	170.2	70.1	20.5	-	26.8 (keto CH ₃)	CDCl ₃
1-Aryl-3-acetoxypropion-2-one (Representative)	202.1	170.5	72.3	20.7	128.0-135.0	45.5 (Ar-CH ₂)	CDCl ₃
Ethyl 2-chloroacetate	195.8	166.5	62.5	-	-	13.9 (CH ₂ CH ₃), 29.8 (COCH ₃), 69.8 (CHCl)	CDCl ₃

Table 3: IR Spectroscopic Data (Wavenumber ν in cm^{-1})

Compound	C=O (Keto)	C=O (Ester)	C-O (Ester)	C-Cl	Aromatic C=C
Acetoxyacetone	1740	1725	1240	-	-
1-Aryl-3-acetoxypropan-2-one (Representative)	1735	1720	1230	-	1600, 1495
Ethyl 2-chloroacetoacetate[1][2]	1750	1730	1260	790	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragment Ions
Acetoxyacetone	116	74, 43
1-Aryl-3-acetoxypropan-2-one (Representative)	192 (for aryl = phenyl)	133, 91, 43
Ethyl 2-chloroacetoacetate[1] [3]	164/166 (Cl isotope pattern)	129, 101, 87, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied to simplify the spectra.
- **Data Processing:** The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The spectra were collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance spectra were converted to absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A 1 mg/mL solution of the sample was prepared in dichloromethane.
- **Chromatographic Conditions:** A gas chromatograph equipped with a 30 m x 0.25 mm x 0.25 μm HP-5MS capillary column was used. The oven temperature was programmed to start at 50°C (hold for 2 min), then ramped to 250°C at a rate of 10°C/min (hold for 5 min). The injector temperature was set to 250°C, and the transfer line to 280°C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 μL sample was injected in splitless mode.
- **Mass Spectrometry Conditions:** The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the

quadrupole at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-400.

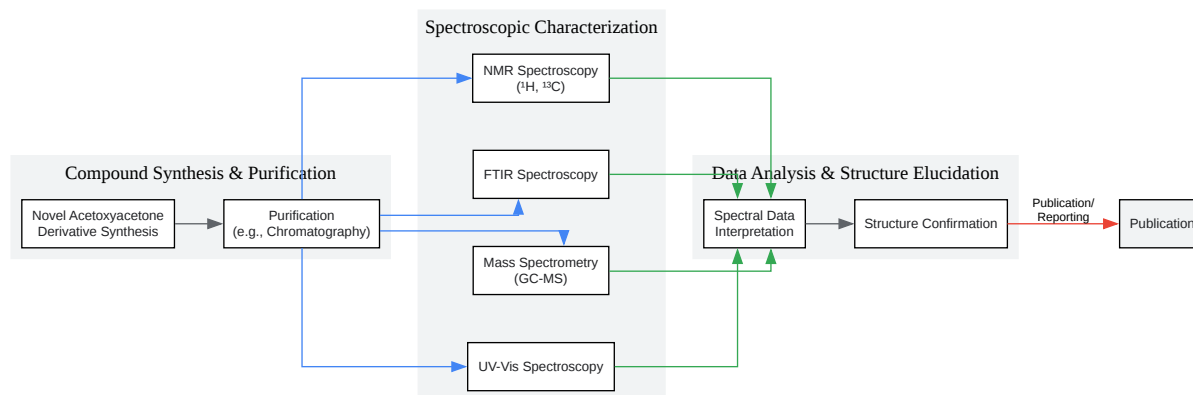
- Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the separated components were analyzed.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration of approximately 0.01 mg/mL.
- Data Acquisition: The UV-Vis absorption spectrum was recorded using a double-beam spectrophotometer over a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length was used. The solvent (ethanol) was used as the reference.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) was determined from the spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and a logical approach to spectral interpretation.



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